molecular formula C19H16N2O2 B3955067 3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione

3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B3955067
M. Wt: 304.3 g/mol
InChI Key: ALSBLGNLDWLSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione, also known as SU6656, is a synthetic small molecule that has been widely used in scientific research. It belongs to the class of pyrrolidine-2,5-diones and acts as a selective inhibitor of Src family kinases.

Mechanism of Action

3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione acts as a selective inhibitor of Src family kinases by binding to the ATP-binding site of the kinase domain. It has been shown to inhibit the activity of Src, Yes, Fyn, Lyn, Lck, and Blk with IC50 values in the low micromolar range. This compound has also been reported to inhibit other kinases, such as Abl, c-kit, and PDGFR, but with lower potency.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been reported to inhibit cell proliferation, induce apoptosis, block cell migration and invasion, and modulate cell adhesion and cytoskeleton dynamics. This compound has also been shown to inhibit angiogenesis, reduce inflammation, and enhance immune response in different animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione is its selectivity towards Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. This compound is also relatively easy to use, as it can be dissolved in DMSO or other solvents and added directly to cell culture or animal experiments. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo. Another limitation is its potential off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione. One direction is to develop more potent and selective inhibitors of Src family kinases that can overcome the limitations of this compound. Another direction is to investigate the role of Src family kinases in different types of cancer and other diseases, and to explore the potential of Src inhibitors as therapeutic agents. Additionally, the use of this compound as a tool compound can be expanded to study other aspects of cell signaling and physiology, such as the regulation of ion channels, G protein-coupled receptors, and epigenetic modifications.

Scientific Research Applications

3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione has been widely used in scientific research as a tool compound to study the role of Src family kinases in various cellular processes. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in cell signaling, proliferation, differentiation, and survival. Aberrant activation of Src family kinases has been implicated in the development and progression of various types of cancer, making them attractive targets for cancer therapy.

properties

IUPAC Name

3-(1H-indol-3-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-12-6-2-5-9-17(12)21-18(22)10-14(19(21)23)15-11-20-16-8-4-3-7-13(15)16/h2-9,11,14,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSBLGNLDWLSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-indol-3-yl)-1-(2-methylphenyl)-2,5-pyrrolidinedione

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